

structure-activity relationship of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid analogs

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Compound of Interest

Compound Name: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

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Structure-Activity Relationship of 5-Oxopyrrolidine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-oxopyrrolidine derivatives, focusing on their anticancer and antimicrobial properties. The data presented is primarily based on a comprehensive study of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs, which serve as a valuable model for understanding the impact of structural modifications on biological efficacy.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various 5-oxopyrrolidine analogs. These derivatives share a common 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid core, with modifications primarily at the 3-position and the N-phenyl ring.

Anticancer Activity

The anticancer activity of the synthesized compounds was evaluated against the A549 human lung adenocarcinoma cell line. The data below represents the percentage of viable cells after 24 hours of exposure to a 100 μ M concentration of each compound. Cisplatin was used as a positive control.

Compound ID	Modification at 3-Position	Modification on N-phenyl Ring	% Cell Viability (A549)[1][2]
2	-COOH	-NHCOCH ₃	78-86
5	Hydrazone with Benzaldehyde	-NHCOCH ₃	~60
6	Hydrazone with 4-Chlorobenzaldehyde	-NHCOCH ₃	~45
7	Hydrazone with 4-Bromobenzaldehyde	-NHCOCH ₃	~48
8	Hydrazone with 4-(Dimethylamino)benzaldehyde	-NHCOCH ₃	~42
9	Hydrazone with 4-Methoxybenzaldehyde	-NHCOCH ₃	~75
18	2,5-Dimethyl-1H-pyrrol-1-yl carboxamide	-NH ₂	~25
19	3,5-Dimethyl-1H-pyrazol-1-yl carbonyl	-NH ₂	~30
20	Hydrazone with 2-Thiophenecarboxaldehyde	-NH ₂	~35
21	Hydrazone with 5-Nitro-2-thiophenecarboxaldehyde	-NH ₂	~15
22	Bishydrazone with Terephthalaldehyde	-NH ₂	~20
Cisplatin	-	-	~20

Key SAR Insights for Anticancer Activity:

- The presence of a free amino group on the N-phenyl ring significantly enhances anticancer activity compared to the acetamido group.[1][3]
- Hydrazone derivatives with heterocyclic aromatic rings (e.g., thiophene) at the 3-position generally exhibit greater potency than those with simple phenyl substituents.[1][3]
- The introduction of a nitro group on the thiophene ring (Compound 21) leads to a marked increase in anticancer activity.[1][3]
- Conversion of the carboxylic acid at the 3-position to various hydrazones and other heterocyclic amides is crucial for potent anticancer effects.[1][3]

Antimicrobial Activity

A selection of the synthesized compounds was screened for their antimicrobial activity.

Compound 21 emerged as a particularly potent and selective agent against multidrug-resistant *Staphylococcus aureus* strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for compound 21 against various bacterial strains.

Bacterial Strain	Resistance Profile	MIC (μ g/mL) of Compound 21[1][2]
S. aureus ATCC 29213	-	4
S. aureus NRS384	Methicillin-resistant (MRSA)	4
S. aureus NRS100	Vancomycin-intermediate (VISA)	4
S. aureus UMB001	Linezolid-resistant	4
S. aureus UMB002	Tedizolid-resistant	4
Enterococcus faecalis ATCC 29212	-	>64
Escherichia coli ATCC 25922	-	>64
Klebsiella pneumoniae ATCC 700603	-	>64
Pseudomonas aeruginosa ATCC 27853	-	>64
Acinetobacter baumannii ATCC 19606	-	>64

Key SAR Insights for Antimicrobial Activity:

- Compound 21, featuring a 5-nitrothiophene hydrazone moiety at the 3-position and a free amino group on the N-phenyl ring, demonstrates potent and selective activity against Gram-positive bacteria, particularly multidrug-resistant *S. aureus*.[1][3]
- The majority of the other synthesized analogs did not show significant antimicrobial activity against the tested Gram-negative and Gram-positive pathogens, highlighting the specific structural requirements for this biological effect.[1][2]

Experimental Protocols

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 2)

N-(4-aminophenyl)acetamide (1) is reacted with itaconic acid in water at reflux for 12 hours. The reaction mixture is then acidified with 5% HCl to precipitate the product, which is subsequently filtered and dried.[\[3\]](#)

General Procedure for the Synthesis of Hydrazone Derivatives (e.g., 5-11, 20, 21)

The corresponding carboxylic acid is first converted to its methyl ester, followed by reaction with hydrazine hydrate to yield the acid hydrazide. The acid hydrazide is then reacted with the appropriate aldehyde in a suitable solvent (e.g., 2-propanol) with a catalytic amount of acid (e.g., HCl) and heated at reflux for 2 hours to yield the final hydrazone product.[\[3\]](#)

In Vitro Anticancer Activity Assay (A549 Cell Line)

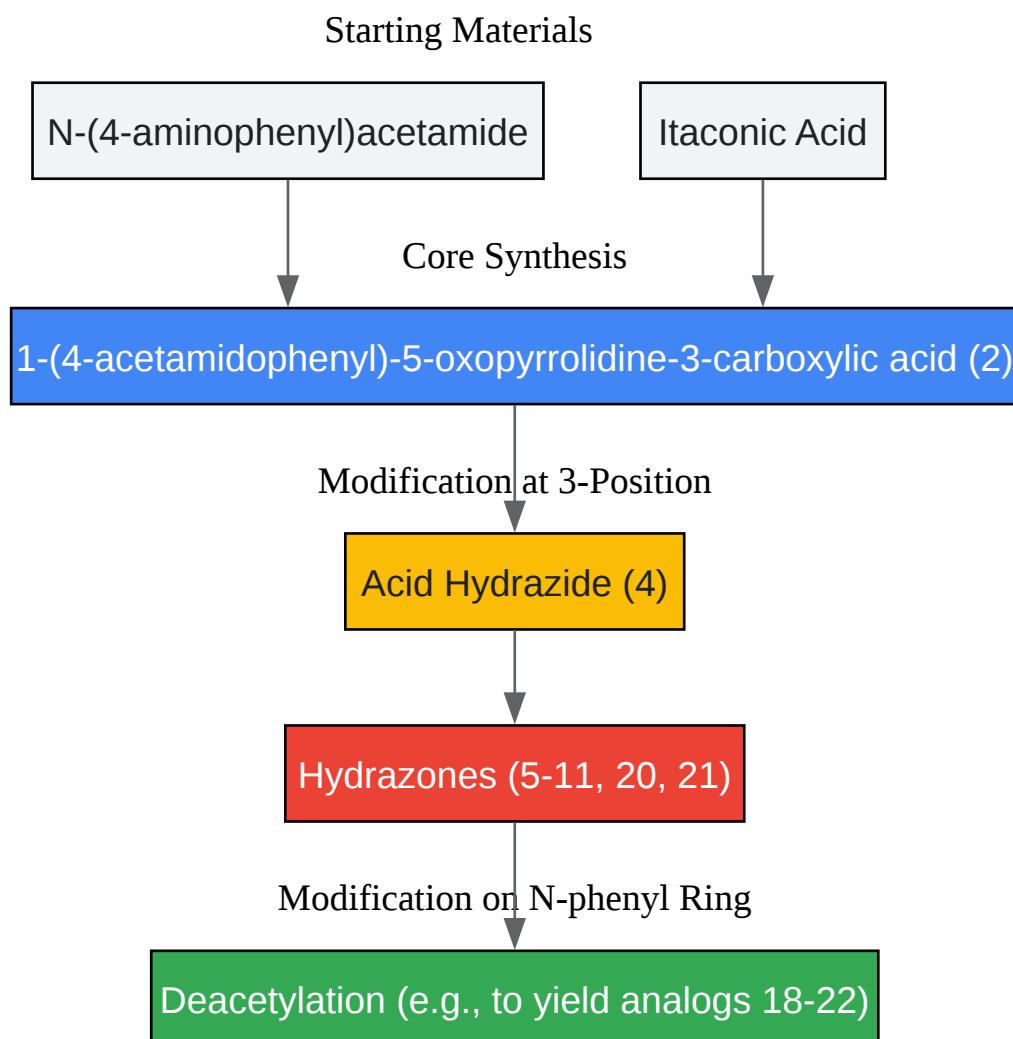
A549 human lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with the test compounds at a concentration of 100 μ M for 24 hours. Cell viability is determined using a standard MTT or similar assay, and the results are expressed as a percentage of the viability of untreated control cells.[\[1\]](#)[\[2\]](#)

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing Mueller-Hinton broth. The bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[1\]](#)[\[2\]](#)

Visualizations

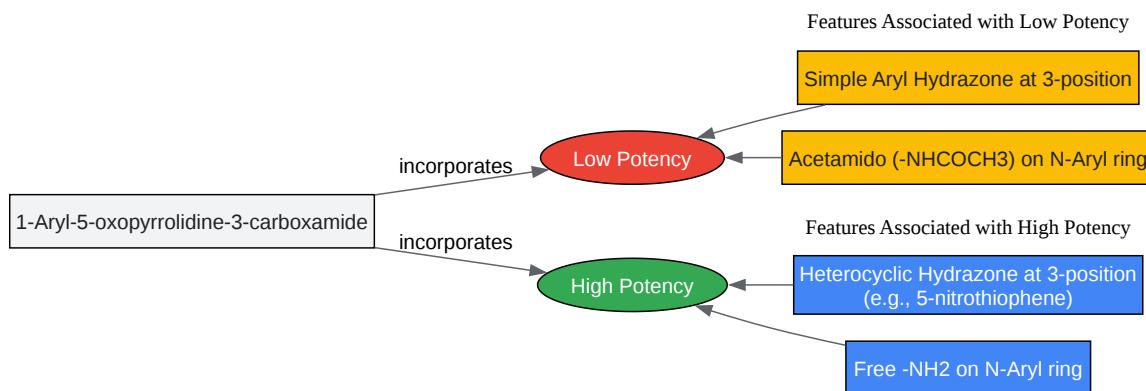
Synthetic Pathway of 5-Oxopyrrolidine Analogs

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Caption: Synthetic route to bioactive 5-oxopyrrolidine analogs.

SAR Logic for Anticancer Activity

Structure-Activity Relationship for Anticancer Potency

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Caption: Key structural features influencing anticancer activity.

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